molecular formula C22H33NO8 B15344863 Desmethylvenlafaxine O-D-glucuronide

Desmethylvenlafaxine O-D-glucuronide

Cat. No.: B15344863
M. Wt: 439.5 g/mol
InChI Key: GRDOISGIGBUYGA-UBMBFVTRSA-N
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Description

Desmethylvenlafaxine O-D-glucuronide (DMVEN-Glu) is a major metabolite of the antidepressant venlafaxine, formed via sequential demethylation and glucuronidation. Venlafaxine undergoes hepatic metabolism primarily via CYP2D6 and CYP3A4 to produce desmethylvenlafaxine (DMVEN), which is further conjugated with glucuronic acid to form DMVEN-Glu . This metabolite retains pharmacological activity, contributing to venlafaxine’s dual serotonin-norepinephrine reuptake inhibition (SNRI) effects, particularly at higher doses (>30 mg/kg in preclinical models) . DMVEN-Glu is critical for the drug’s antinociceptive properties and efficacy in neuropathic and inflammatory pain models .

Properties

Molecular Formula

C22H33NO8

Molecular Weight

439.5 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[4-[(1R)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H33NO8/c1-23(2)12-15(22(29)10-4-3-5-11-22)13-6-8-14(9-7-13)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h6-9,15-19,21,24-26,29H,3-5,10-12H2,1-2H3,(H,27,28)/t15-,16-,17-,18+,19-,21?/m0/s1

InChI Key

GRDOISGIGBUYGA-UBMBFVTRSA-N

Isomeric SMILES

CN(C)C[C@@H](C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O

Origin of Product

United States

Comparison with Similar Compounds

O-Desmethyl Glucuronide Metabolites of Other Drugs

Several drugs undergo O-desmethylation followed by glucuronidation, producing metabolites with distinct properties:

Compound Parent Drug Molecular Weight Key Features References
DMVEN-Glu Venlafaxine 438.50 Active metabolite; contributes to SNRI activity and pain modulation
O-Desmethyl Carvedilol-d5 β-D-Glucuronide Carvedilol Not specified Used as a stable isotope-labeled internal standard for pharmacokinetic assays
O-Desmethyl Mebeverine Acid O-β-D-Glucuronide Mebeverine 441.47 High-purity reference material for analytical method validation
N,O-Didesmethylvenlafaxine Glucuronide Hydrochloride Venlafaxine Not specified Secondary metabolite; structural analog with potential pharmacological relevance

Key Insights :

  • DMVEN-Glu is pharmacologically active, unlike many glucuronides (e.g., acetaminophen glucuronide), which are primarily detoxification products .
  • Structural variations (e.g., β-D-glucuronide vs. acyl-glucuronide) influence stability and biological activity.

Glucuronides of Natural Compounds

Resveratrol and flavonoid glucuronides demonstrate contrasting roles compared to DMVEN-Glu:

Compound Parent Molecule Molecular Weight Biological Activity References
Resveratrol-3-O-D-glucuronide Resveratrol ~410.36 Inhibits colon cancer growth via A3 adenosine receptors and G1 cell cycle arrest
Resveratrol-4'-O-D-glucuronide Resveratrol ~410.36 Reduces DNA strand breaks in Jurkat T cells
Quercetin-3-O-β-D-glucuronide Quercetin ~478.36 Neuroprotective; synthesized via enzymatic glucuronidation

Key Insights :

  • Resveratrol glucuronides exhibit anticancer and DNA-protective effects, while DMVEN-Glu primarily modulates neurological pathways .
  • Glucuronidation often reduces parent compound bioavailability but enhances water solubility for renal excretion, as seen in both drug metabolites (e.g., DMVEN-Glu) and natural products (e.g., resveratrol glucuronides) .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Activity Retention: DMVEN-Glu retains SNRI activity, unlike acetaminophen glucuronide, which is inactive .
  • Metabolic Stability : DMVEN-Glu is more stable than acyl-glucuronides (e.g., mefenamic acid glucuronide), which can hydrolyze and covalently bind to proteins, causing toxicity .
  • Therapeutic Relevance : DMVEN-Glu’s contribution to venlafaxine’s efficacy contrasts with resveratrol glucuronides, which may require deconjugation to exert effects .

Data Tables

Table 1: Structural and Metabolic Properties

Compound Parent Drug/Compound Metabolic Pathway Molecular Weight Solubility
DMVEN-Glu Venlafaxine CYP-mediated demethylation → UGT-glucuronidation 438.50 High (due to glucuronide)
Acetaminophen D-glucuronide Acetaminophen Direct glucuronidation ~326.29 High
Mefenamic Acyl-β-D-glucuronide Mefenamic acid Acyl-glucuronidation 417.41 Moderate (unstable)

Q & A

Basic Research Questions

Q. How can researchers quantify Desmethylvenlafaxine O-D-glucuronide (DVEN-Gluc) in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Use a C18 reversed-phase column with a mobile phase of 0.1% formic acid in water and acetonitrile. Calibration curves should be validated using deuterated internal standards (e.g., deuterated venlafaxine) to account for matrix effects. Ensure specificity by comparing retention times and fragmentation patterns against reference standards .

Q. What analytical techniques are recommended for validating the structural identity and purity of DVEN-Gluc?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS) for structural confirmation. For purity assessment, use HPLC-UV with photodiode array detection (PDA) to detect impurities at thresholds below 0.1%. Cross-validate results with pharmacopeial standards (e.g., USP or EP guidelines) .

Q. How should researchers address variability in DVEN-Gluc recovery during sample preparation?

  • Methodological Answer : Optimize solid-phase extraction (SPE) protocols using mixed-mode cation-exchange cartridges. Adjust pH to 6.0–7.0 during sample loading to retain the glucuronide moiety. Validate recovery rates (≥85%) by spiking blank matrices with known concentrations and comparing pre- and post-extraction analyte levels .

Advanced Research Questions

Q. What are the key challenges in elucidating the metabolic pathways of DVEN-Gluc?

  • Methodological Answer : DVEN-Gluc is a phase II metabolite formed via uridine diphosphate-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1 and UGT2B6. Challenges include:

  • Enzyme specificity : Use recombinant UGT isoforms in vitro to identify contributing enzymes.
  • Inter-species differences : Compare metabolic profiles across human liver microsomes and animal models (e.g., rats).
  • Co-factor stability : Ensure adequate UDP-glucuronic acid (UDPGA) concentrations during incubation studies to prevent assay variability .

Q. How do genetic polymorphisms in UGT enzymes affect DVEN-Gluc pharmacokinetics?

  • Methodological Answer : Genotype-phenotype association studies are critical. For example, UGT2B7*2 (rs7439366) polymorphisms correlate with reduced glucuronidation efficiency. Conduct population pharmacokinetic modeling using therapeutic drug monitoring (TDM) data from diverse cohorts. Adjust for covariates like age, sex, and co-administered drugs (e.g., valproic acid, which inhibits UGTs) .

Q. What experimental strategies can resolve contradictions in DVEN-Gluc’s neuropharmacological effects?

  • Methodological Answer : Discrepancies in receptor binding assays (e.g., serotonin vs. norepinephrine reuptake inhibition) may arise from differences in assay conditions. Standardize protocols by:

  • Using radiolabeled ligands (³H-5-HT or ³H-NE) in synaptosomal preparations.
  • Validating results across cell lines (e.g., HEK293 cells expressing human SERT/NET).
  • Applying kinetic analyses (e.g., dissociation constants) to distinguish direct effects from metabolite interference .

Q. How can researchers assess DVEN-Gluc’s role in drug-drug interactions (DDIs)?

  • Methodological Answer : Perform in vitro inhibition/induction assays using human hepatocytes or Caco-2 cells. For example:

  • Inhibition : Co-incubate DVEN-Gluc with probe substrates (e.g., midazolam for CYP3A4).
  • Induction : Measure mRNA levels of CYP450 or UGT enzymes via qRT-PCR after chronic exposure.
  • Translate findings using static (e.g., [I]/Ki) or dynamic (PBPK) models to predict clinical DDIs .

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